Dehydro Isradipine

Description

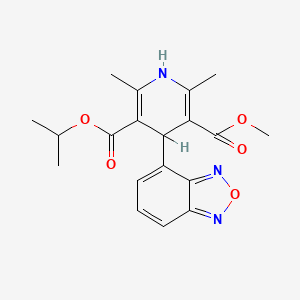

Structure

3D Structure

Properties

IUPAC Name |

5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUCEEUFISNYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439442 | |

| Record name | Dehydro Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116169-18-7 | |

| Record name | 3-Methyl 5-isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydro Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL 5-ISOPROPYL 4-(2,1,3-BENZOXADIAZOL-4-YL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPS7AGG1GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dehydroisradipine from Isradipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dehydroisradipine, the primary oxidative metabolite of the calcium channel blocker Isradipine. The document details the chemical transformation of Isradipine to its pyridine analogue, Dehydroisradipine, a critical compound for impurity profiling, and metabolic and toxicological studies in drug development. This guide outlines a common laboratory-scale synthesis, including the necessary reagents, reaction conditions, and purification methods. Furthermore, it presents a summary of the analytical characterization of Dehydroisradipine, including spectroscopic data essential for its identification and quality control. The information is structured to be a practical resource for researchers and professionals involved in the pharmaceutical sciences.

Introduction

Isradipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1][2] Like other dihydropyridine-based drugs, Isradipine undergoes extensive first-pass metabolism in the liver, primarily through oxidation of the dihydropyridine ring to a pyridine ring.[3][4] This metabolic transformation results in the formation of its principal, pharmacologically inactive metabolite, Dehydroisradipine. The chemical name for Dehydroisradipine is Isopropyl methyl 4-(4-benzofurazanyl)-2,6-dimethyl-3,5-pyridinedicarboxylate, and it is also known as Isradipine Related Compound A.[1][5]

The synthesis of Dehydroisradipine is of significant importance for several reasons. It serves as a reference standard for the identification and quantification of impurities in Isradipine active pharmaceutical ingredients (APIs) and formulated drug products. Additionally, it is a crucial tool for in-vitro and in-vivo metabolic studies to better understand the pharmacokinetic and pharmacodynamic profile of Isradipine. This guide provides a detailed methodology for the chemical synthesis of Dehydroisradipine from Isradipine, enabling researchers to produce this key metabolite for their studies.

Synthesis of Dehydroisradipine from Isradipine

The core of the synthesis involves the oxidative aromatization of the dihydropyridine ring of Isradipine. Several oxidizing agents can be employed for this transformation. This guide focuses on a common and effective method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used reagent for the dehydrogenation of dihydropyridines.[6][7]

Reaction Scheme

The overall reaction for the synthesis of Dehydroisradipine from Isradipine is depicted below:

Figure 1: Synthesis of Dehydroisradipine from Isradipine.

Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis of Dehydroisradipine.

Materials:

-

Isradipine

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Isradipine (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically change color upon addition of DDQ.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Dehydroisradipine by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product as a solid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of Dehydroisradipine.

| Parameter | Value |

| Reactant | Isradipine |

| Oxidizing Agent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% |

| Purification Method | Silica Gel Column Chromatography |

| Appearance of Product | Off-white to pale yellow solid |

| Molecular Formula | C₁₉H₁₉N₃O₅ |

| Molecular Weight | 369.37 g/mol |

Analytical Characterization

The identity and purity of the synthesized Dehydroisradipine should be confirmed by various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of Dehydroisradipine will show characteristic signals for the aromatic protons of the benzofurazan ring, the methyl and isopropyl ester groups, and the methyl groups on the pyridine ring. A key indicator of successful oxidation is the disappearance of the N-H proton signal and the C4-H proton signal of the dihydropyridine ring that are present in the spectrum of Isradipine.

-

¹³C NMR: The ¹³C NMR spectrum will display the expected number of carbon signals corresponding to the structure of Dehydroisradipine. The chemical shifts of the carbons in the newly formed aromatic pyridine ring will be significantly different from those in the dihydropyridine ring of Isradipine.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion of Dehydroisradipine can be determined by HRMS, which should correspond to the calculated mass for the molecular formula C₁₉H₁₉N₃O₅.

Signaling Pathways and Experimental Workflows

The synthesis of Dehydroisradipine is a direct chemical process and does not involve biological signaling pathways. The experimental workflow can be visualized as a logical sequence of steps.

References

- 1. Isradipine [drugfuture.com]

- 2. Oxidative aromatization of some 1,4-dihydropyridine derivatives using NaBrO3 [icc.journals.pnu.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isradipine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 6. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Dehydro Isradipine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Isradipine, the primary pyridine metabolite of the potent L-type calcium channel blocker Isradipine, represents a critical molecule in understanding the pharmacokinetics and metabolism of its parent compound. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its conceptual synthesis and relevant signaling pathways are also presented to support further research and development in cardiovascular pharmacology.

Chemical Structure and Identification

This compound is the aromatized pyridine analogue of Isradipine, formed through the in vivo oxidation of the dihydropyridine ring. This conversion is a major metabolic pathway for Isradipine.

Chemical Name: 3,5-Pyridinedicarboxylic acid, 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-, methyl 1-methylethyl ester[1] CAS Number: 116169-18-7[1][2] Molecular Formula: C₁₉H₁₉N₃O₅[1][2]

The structural difference between Isradipine and this compound lies in the central ring system. Isradipine possesses a 1,4-dihydropyridine ring, which is essential for its calcium channel blocking activity. In this compound, this ring is oxidized to a pyridine ring, leading to a planar aromatic system and a significant alteration in its three-dimensional structure and electronic properties.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

| Property | Value | Reference |

| Molecular Weight | 369.37 g/mol | [2][3] |

| Physical Description | Pale Yellow Solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |

Biological Activity and Signaling Pathways

Isradipine exerts its therapeutic effect by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The 1,4-dihydropyridine structure is a key pharmacophore for this activity. The metabolic conversion of Isradipine to this compound results in a loss of this critical structural feature. Consequently, this compound is considered a pharmacologically inactive metabolite.[4] This inactivation is a common metabolic fate for dihydropyridine-based drugs.

The signaling pathway of Isradipine, which is abrogated in this compound, is depicted below.

References

Dehydro Isradipine: A Metabolite's Tale of Inactivity

A Technical Guide for Researchers and Drug Development Professionals on the Metabolism of Isradipine and the Pharmacological Profile of its Metabolites

Introduction

Isradipine, a potent dihydropyridine calcium channel blocker, is a well-established therapeutic agent for the management of hypertension.[1] Its mechanism of action involves the selective inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] The clinical efficacy and safety profile of isradipine are intrinsically linked to its pharmacokinetic properties, particularly its extensive hepatic metabolism. This technical guide delves into the metabolic fate of isradipine, with a specific focus on its primary metabolite, dehydro isradipine. Contrary to inquiries regarding its mechanism of action, extensive research has demonstrated that this compound, along with other metabolites of the parent compound, is pharmacologically inactive.[4][5] This document will elucidate the metabolic pathway of isradipine, provide context with the mechanism of action of the active parent drug, and clarify the inactive nature of this compound, thereby guiding future research and development efforts.

The Mechanism of Action of Isradipine: The Active Parent Compound

Isradipine exerts its therapeutic effects by binding with high affinity and specificity to L-type calcium channels, which are crucial for the regulation of smooth muscle contraction and cardiac function.[2] By targeting these channels, isradipine inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral resistance.[1][2]

Signaling Pathway of Isradipine's Action

The following diagram illustrates the established signaling pathway through which isradipine mediates its vasodilatory effects.

Caption: Signaling pathway of Isradipine's vasodilatory effect.

The Metabolism of Isradipine: The Journey to Inactivity

Isradipine undergoes extensive first-pass metabolism in the liver, with approximately 90-95% of an orally administered dose being absorbed, but resulting in a bioavailability of only 15-24%.[6] This metabolic process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[7] The biotransformation of isradipine leads to the formation of several metabolites, all of which have been found to be pharmacologically inactive.[4][5]

One of the principal metabolic pathways involves the dehydrogenation of the dihydropyridine ring of isradipine to form its pyridine analog, this compound. Further metabolic steps include ester cleavage and hydroxylation.

Metabolic Pathway of Isradipine

The following diagram outlines the metabolic conversion of isradipine to its inactive metabolite, this compound.

Caption: Metabolic conversion of Isradipine to inactive metabolites.

This compound: An Inactive Metabolite

As illustrated in the metabolic pathway, this compound is a direct oxidation product of isradipine. Crucially for drug development professionals and researchers, comprehensive studies have concluded that this compound lacks the pharmacological activity of the parent compound.[4][5] The structural change from a dihydropyridine to a pyridine ring results in a loss of affinity for the L-type calcium channel, rendering it incapable of exerting any significant vasodilatory or other physiological effects.

Quantitative Data and Experimental Protocols

Due to the established pharmacological inactivity of this compound, there is a conspicuous absence of quantitative data such as IC50 values or binding affinities for this metabolite in the scientific literature. Consequently, there are no specific experimental protocols designed to assess the mechanism of action of this compound, as it does not possess one. Research efforts have logically focused on the active parent drug, isradipine.

Conclusion

References

- 1. ccjm.org [ccjm.org]

- 2. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicine.com [medicine.com]

- 6. drugs.com [drugs.com]

- 7. drugs.com [drugs.com]

In Vitro Formation of Dehydro Isradipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isradipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism in the liver, primarily through oxidation to its inactive pyridine metabolite, dehydro isradipine. This transformation is principally mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the in vitro kinetics and experimental conditions for the formation of this compound is crucial for drug development, enabling the prediction of in vivo pharmacokinetics and potential drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro formation of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the metabolic pathway and experimental workflows.

Introduction

Isradipine is a potent vasodilator used in the treatment of hypertension.[1] Its therapeutic efficacy is significantly influenced by its metabolic fate. The primary metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form this compound, a pharmacologically inactive metabolite.[2] This oxidative reaction is almost exclusively catalyzed by CYP3A4, a key enzyme in drug metabolism.[1] Due to the high first-pass metabolism, the oral bioavailability of isradipine is relatively low.[3] Therefore, in vitro studies to characterize the formation of this compound are essential for understanding its disposition and for assessing the potential for altered pharmacokinetics due to CYP3A4 inhibition or induction by co-administered drugs.[4]

Metabolic Pathway of Isradipine to this compound

The in vitro formation of this compound from isradipine is a single-step oxidative reaction. The dihydropyridine moiety of isradipine is aromatized to a pyridine ring, resulting in the formation of this compound. This reaction is dependent on the presence of human liver microsomes, as a source of CYP3A4, and the cofactor NADPH.

References

- 1. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determination of isradipine and the oxidative pyridine metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dehydroisradipine: An In-depth Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the pharmacological activity of dehydroisradipine, the primary pyridine metabolite of the dihydropyridine calcium channel blocker, isradipine. While isradipine is a potent and well-characterized L-type calcium channel antagonist with significant clinical applications in hypertension and investigational use in neurodegenerative diseases, the available scientific literature consistently indicates that its metabolites, including dehydroisradipine, are pharmacologically inactive. This guide will first detail the established pharmacological profile of the parent compound, isradipine, including its mechanism of action, quantitative activity data, and relevant signaling pathways. Subsequently, it will address the metabolic fate of isradipine and the evidence supporting the lack of pharmacological activity of dehydroisradipine. Detailed experimental protocols for assessing the activity of dihydropyridine compounds are also provided to offer a framework for the evaluation of such molecules.

Introduction to Isradipine and its Metabolite, Dehydroisradipine

Isradipine is a second-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its therapeutic effect is derived from its ability to block L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[3] Beyond its cardiovascular applications, isradipine has garnered significant interest for its potential neuroprotective properties, particularly in the context of Parkinson's disease research.[4][5]

Isradipine undergoes extensive first-pass metabolism in the liver, with its primary metabolic pathway involving the oxidation of the dihydropyridine ring to a pyridine ring, forming dehydroisradipine.[6] Despite the high absorption of isradipine, this extensive metabolism results in a relatively low bioavailability.[6] Crucially, numerous pharmacological reviews and pharmacokinetic studies have consistently reported that the metabolites of isradipine, including dehydroisradipine, are pharmacologically inactive.[6]

Pharmacological Activity of Isradipine (Parent Compound)

The pharmacological activity of isradipine is centered on its potent and selective blockade of L-type calcium channels.

Mechanism of Action

Isradipine exerts its pharmacological effects by binding to the α1 subunit of L-type voltage-gated calcium channels. This binding stabilizes the channel in its inactivated state, thereby inhibiting the influx of extracellular calcium into smooth muscle cells. The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of isradipine. There is a notable absence of such data for dehydroisradipine in the scientific literature, reflecting its reported inactivity.

Table 1: In Vitro Activity of Isradipine

| Parameter | Value | Species/Tissue | Assay Type |

| IC₅₀ | 34 ± 8 µM | - | Calcium channel inhibition |

| EC₅₀ | 1.4 nM | Rabbit Aorta | Relaxation of depolarization-induced contractions |

| pA₂ | 10.3 | Rabbit Aorta | Relaxation of Ca²⁺-induced contractions |

| EC₂₅ | 0.45 nM | Guinea Pig Right Atria | Reduction in spontaneous beating rate |

Data sourced from Tocris Bioscience product information.[7]

Table 2: In Vivo Neuroprotective Activity of Isradipine

| Parameter | Value | Animal Model | Study Focus |

| Plasma IC₅₀ (Cell Bodies) | 13 nM | 6-OHDA Mouse Model of Parkinson's Disease | Neuroprotection of dopaminergic neurons |

| Plasma IC₅₀ (Terminals) | 19 nM | 6-OHDA Mouse Model of Parkinson's Disease | Neuroprotection of dopaminergic terminals |

Data from a study on the neuroprotective effects of isradipine.[4]

Table 3: Pharmacokinetic Parameters of Isradipine

| Parameter | Value | Species | Route of Administration |

| Bioavailability | 15-24% | Human | Oral |

| Protein Binding | 95% | Human | - |

| Elimination Half-life | ~8 hours | Human | Oral |

| Metabolism | 100% Hepatic | Human | - |

| Excretion | 70% Renal, 30% Fecal | Human | - |

Data compiled from various pharmacokinetic studies.[1][8]

The Pharmacological Inactivity of Dehydroisradipine

The primary metabolic transformation of isradipine is the aromatization of the dihydropyridine ring to a pyridine moiety, yielding dehydroisradipine. This conversion is a common metabolic pathway for dihydropyridine calcium channel blockers and generally results in a loss of pharmacological activity.

Signaling Pathways

The signaling pathway for isradipine's action is a direct consequence of its mechanism as a calcium channel blocker.

Caption: Signaling pathway of Isradipine's vasodilatory effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of dihydropyridine compounds like isradipine and would be applicable for assessing the activity of its metabolites.

In Vitro Aortic Ring Assay for Vasorelaxant Activity

This assay assesses the ability of a compound to relax pre-contracted isolated aortic rings.

-

Tissue Preparation: Thoracic aortas are dissected from male Wistar rats (250-300 g) and cut into 2-3 mm rings.

-

Mounting: The aortic rings are suspended in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ / 5% CO₂. An optimal resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

-

Contraction: A stable contraction is induced using a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

-

Compound Addition: Cumulative concentrations of the test compound are added to the organ bath, and the relaxation of the pre-contracted tissue is recorded using a force transducer.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC₅₀) is calculated to determine its vasorelaxant potency.[9]

Caption: Workflow for the in vitro aortic ring assay.

Cell-Based Calcium Influx Assay

This assay measures the direct inhibitory effect of a compound on L-type calcium channels in a cellular context.

-

Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel) is cultured to 80-90% confluency in a 96-well plate.[10]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[10]

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test compound for 15-30 minutes.

-

Depolarization and Signal Detection: The cells are depolarized by adding a high-potassium solution (e.g., 60 mM KCl) to activate the voltage-gated calcium channels. The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a fluorescence plate reader.[10]

-

Data Analysis: The concentration-dependent inhibition of the calcium influx is used to calculate the IC₅₀ value of the compound.

References

- 1. Isradipine - Wikipedia [en.wikipedia.org]

- 2. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of isradipine – Parkinson's Movement [parkinsonsmovement.com]

- 6. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isradipine | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 8. The pharmokinetics of isradipine in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Dehydro Isradipine: A Technical Examination of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a potent dihydropyridine calcium channel blocker, is a well-established therapeutic agent for the management of hypertension. Its mechanism of action is primarily attributed to its high affinity for L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. However, the pharmacological profile of its metabolites, particularly Dehydro Isradipine, is less extensively characterized. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, compiling available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways to support further research and development in this area.

Metabolism of Isradipine and the Formation of this compound

Isradipine undergoes extensive first-pass metabolism in the liver, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to its pyridine analog. This process, known as aromatization or dehydrogenation, results in the formation of this compound. This pyridine metabolite is considered a major, yet pharmacologically inactive, product of Isradipine's biotransformation. Further metabolism involves ester cleavage and hydroxylation, leading to the formation of six identified inactive metabolites that are subsequently excreted. The extensive metabolism of Isradipine contributes to its relatively low bioavailability.

Receptor Binding Affinity of this compound

While Isradipine exhibits high affinity for L-type calcium channels, its principal metabolite, this compound, is generally considered to be pharmacologically inactive. This assertion is based on the understanding that the dihydropyridine ring is crucial for high-affinity binding to the L-type calcium channel. The aromatization of this ring in this compound leads to a significant loss of binding affinity.

Currently, specific quantitative binding data (Kᵢ, IC₅₀, or Kₐ) for this compound at various receptors, including the L-type calcium channel, is not extensively reported in publicly available literature. The prevailing consensus in the scientific community is that the conversion of Isradipine to its pyridine metabolite effectively abolishes its activity as a calcium channel blocker.

For comparative purposes, the binding affinities of the parent compound, Isradipine, are presented below.

Quantitative Binding Data for Isradipine

| Ligand | Receptor/Channel | Tissue/Cell Line | Radioligand | Affinity (Kᵢ/IC₅₀/Kₐ) | Reference |

| (+)-Isradipine | L-type Ca²⁺ Channel | Rabbit heart α1-subunit expressed in COS-7 cells | - | Kᵢ = 0.9 nM (with β-subunit) | [1] |

| (+)-Isradipine | L-type Ca²⁺ Channel | Rabbit heart α1-subunit expressed in COS-7 cells | - | Kᵢ = 34.3 nM (without β-subunit) | [1] |

| [³H]Isradipine | L-type Ca²⁺ Channel | Bovine arterial smooth muscle cell membranes | [³H]Isradipine | Kₐ = 0.46 nM | [2] |

Experimental Protocols

The determination of receptor binding affinity for dihydropyridine calcium channel blockers typically involves radioligand binding assays. Below is a generalized protocol representative of the methodologies used in the cited studies.

Radioligand Binding Assay for L-type Calcium Channels

1. Membrane Preparation:

-

Tissues (e.g., bovine aorta, rabbit heart) or cells expressing the target receptor are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

2. Binding Assay:

-

The membrane suspension is incubated with a specific radioligand (e.g., [³H]Isradipine) at various concentrations.

-

For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

Saturation Assays: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The equilibrium dissociation constant (Kₐ) and the maximum number of binding sites (Bₘₐₓ) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

-

Competition Assays: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of Isradipine with the L-type calcium channel initiates a signaling cascade that leads to vasodilation. This compound, due to its presumed lack of significant binding affinity, is not expected to engage this pathway effectively.

Caption: Signaling pathway of Isradipine's inhibitory action on L-type calcium channels.

Caption: General workflow for a radioligand receptor binding assay.

Conclusion

The available evidence strongly indicates that this compound, the pyridine metabolite of Isradipine, possesses negligible affinity for L-type calcium channels and is, therefore, pharmacologically inactive as a calcium channel blocker. The structural transformation from a dihydropyridine to a pyridine ring is the key determinant for this loss of activity. While direct quantitative binding data for this compound is scarce, the consistent characterization of Isradipine's metabolites as inactive provides a clear direction for understanding its overall pharmacological profile. Future studies could focus on definitive quantitative binding assays for this compound and other metabolites to formally confirm their lack of interaction with a broader range of receptors, further solidifying the understanding of Isradipine's metabolic fate and its implications for drug efficacy and safety.

References

An In-depth Technical Guide to the Early-Stage Research of Isradipine and its Metabolite, Dehydroisradipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the early-stage research on the dihydropyridine calcium channel blocker, Isradipine, and its primary metabolite, Dehydroisradipine. Initial inquiries into "Dehydroisradipine" reveal that it is the pharmacologically inactive pyridine derivative formed through the dehydrogenation of the parent compound, Isradipine. Consequently, the vast body of scientific investigation has centered on Isradipine as the active pharmacological agent. This guide will, therefore, focus on the preclinical and early clinical research of Isradipine, with Dehydroisradipine discussed in the context of its role as a key metabolite.

Isradipine is a potent L-type calcium channel blocker that has been investigated for its utility in hypertension and, more recently, for its neuroprotective potential in conditions such as Parkinson's disease.[1][2] This document will detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies employed in its early-stage evaluation.

Core Data Summary

Pharmacokinetic Properties of Isradipine

The following table summarizes the key pharmacokinetic parameters of Isradipine based on preclinical and early-phase human studies.

| Parameter | Value | Species/Conditions | Reference |

| Bioavailability | 15-24% | Human, oral administration | [3][4] |

| 17% | Human, oral administration | [5] | |

| 19% | Human, oral administration | [6] | |

| 37% | Human with cirrhosis, oral | [7] | |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | Human, oral administration | [3][4] |

| 2-3 hours | Human, oral administration | [8] | |

| Protein Binding | 95% | Human plasma | [4][9] |

| Elimination Half-Life | Biphasic: 1.5-2 hours (initial), ~8 hours (terminal) | Human | [3][4] |

| 8.4 hours | Human | [6] | |

| ~9 hours | Human | [1] | |

| 2.8 hours | Human, intravenous administration | [10] | |

| Metabolism | Extensive first-pass metabolism via CYP3A4 | Human | [3][11][12] |

| Excretion | 60-65% in urine, 25-30% in feces (as metabolites) | Human | [4][9] |

Pharmacodynamic Properties of Isradipine

This table outlines the key pharmacodynamic characteristics of Isradipine.

| Parameter | Description | Species/Conditions | Reference |

| Mechanism of Action | Blocks L-type voltage-gated calcium channels | In vitro and in vivo | [2] |

| EC50 | 1.4 nM for relaxation of rabbit aorta | Rabbit aorta | |

| EC25 | 0.45 nM for reduction in the rate of spontaneously beating guinea pig right atria | Guinea pig atria | |

| Clinical Effect | Dose-related reduction in blood pressure within 2-3 hours | Human | [8] |

| Duration of Action | >12 hours | Human | [4] |

Signaling Pathways and Metabolism

Isradipine's Mechanism of Action: L-type Calcium Channel Blockade

Isradipine exerts its therapeutic effects by binding to and blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle. This blockade inhibits the influx of calcium ions into the cells, leading to vasodilation and a subsequent reduction in blood pressure. The following diagram illustrates this signaling pathway.

Metabolic Pathway of Isradipine to Dehydroisradipine

Isradipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][11][12] The main metabolic transformation is the dehydrogenation of the dihydropyridine ring to form its pyridine analogue, Dehydroisradipine. This metabolite, along with others, is considered pharmacologically inactive.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isradipine and Metabolite Detection

A common analytical method for the quantification of Isradipine and its metabolites in biological matrices is High-Performance Liquid Chromatography (HPLC).[13] While specific parameters vary between studies, a general protocol can be outlined.

Objective: To determine the concentration of Isradipine and its metabolites in plasma or urine.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

C18 reverse-phase column.

-

Mobile phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol).

-

Internal standard.

-

Biological samples (plasma or urine).

-

Extraction solvent (e.g., diethyl ether, ethyl acetate).

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add the internal standard.

-

Perform a liquid-liquid extraction with an appropriate organic solvent to isolate the analytes from the biological matrix.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into the HPLC system.

-

The analytes are separated on the C18 column based on their hydrophobicity.

-

The mobile phase composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.

-

-

Detection and Quantification:

-

As the analytes elute from the column, they are detected by a UV detector at a specific wavelength or by a mass spectrometer.

-

The concentration of Isradipine and its metabolites is determined by comparing the peak areas of the analytes to that of the internal standard and a standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Screening

For the detection of dihydropyridine metabolites in urine, a Gas Chromatography-Mass Spectrometry (GC-MS) method with extractive methylation has been developed.[14]

Objective: To screen for the presence of Isradipine metabolites in urine.

Materials:

-

GC-MS system.

-

Phase-transfer reagent (e.g., tetrahexylammonium hydrogensulfate in phosphate buffer).

-

Methyl iodide in toluene.

-

Solid-phase extraction (SPE) column (e.g., diol phase).

-

Urine samples.

Procedure:

-

Extractive Methylation:

-

Mix the urine sample with the phase-transfer reagent.

-

Add methyl iodide in toluene and incubate to methylate the acidic metabolites.

-

-

Purification:

-

Separate the organic phase containing the methylated analytes.

-

Pass the organic phase through an SPE column to remove the phase-transfer catalyst.

-

Elute the analytes from the SPE column with an appropriate solvent mixture.

-

-

GC-MS Analysis:

-

Inject the purified sample into the GC-MS system.

-

The compounds are separated based on their volatility and interaction with the GC column.

-

The mass spectrometer is used to identify the metabolites based on their mass spectra.

-

Experimental Workflow for Preclinical Neuroprotection Studies

The investigation of Isradipine's neuroprotective effects, particularly in models of Parkinson's disease, follows a general experimental workflow.

Conclusion

The early-stage research on Dehydroisradipine is intrinsically linked to the metabolism of its parent compound, Isradipine. As a pharmacologically inactive metabolite, Dehydroisradipine itself has not been the focus of significant investigation. Instead, research has concentrated on the pharmacokinetics and pharmacodynamics of Isradipine, a potent L-type calcium channel blocker. The data summarized in this guide highlights Isradipine's extensive first-pass metabolism, which leads to the formation of Dehydroisradipine, and its well-characterized mechanism of action. The detailed experimental protocols for analytical methods and preclinical studies provide a foundation for further research into the therapeutic potential of Isradipine and the role of its metabolism in its overall pharmacological profile. This technical guide serves as a valuable resource for scientists and researchers in the field of drug development, offering a consolidated view of the foundational knowledge surrounding Isradipine.

References

- 1. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drugs.com [drugs.com]

- 4. medicine.com [medicine.com]

- 5. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccjm.org [ccjm.org]

- 7. Pharmacokinetics of isradipine in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isradipine - Wikipedia [en.wikipedia.org]

- 12. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Dehydro Isradipine: A Technical Guide to its Discovery and Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Isradipine is the primary and pharmacologically inactive pyridine metabolite of Isradipine, a potent dihydropyridine calcium channel blocker. The discovery and characterization of this compound are intrinsically linked to the metabolic studies of its parent compound, Isradipine. This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies related to this compound, offering valuable insights for researchers in drug metabolism and development.

Discovery and Background

The discovery of this compound was not a targeted effort but rather a consequential finding during the extensive investigation of the metabolic fate of Isradipine. As a dihydropyridine-class drug, Isradipine undergoes significant first-pass metabolism in the liver, a common characteristic of this therapeutic group. Early pharmacokinetic studies of Isradipine revealed that the parent drug is almost completely metabolized before excretion, with very little unchanged drug detected in the urine.[1]

Subsequent metabolite identification studies in blood and urine samples from subjects administered Isradipine led to the characterization of several metabolites. Among these, the pyridine derivative, formed through the aromatization of the dihydropyridine ring of Isradipine, was identified as a major metabolic product.[1] This oxidative metabolite is what is referred to as this compound. Further metabolism of this compound leads to the formation of monoacids and a cyclic lactone product, which together account for a significant portion of the excreted metabolites.[1]

Crucially, all identified metabolites of Isradipine, including this compound, have been found to be pharmacologically inactive.[2] This lack of activity underscores the importance of the dihydropyridine ring for the calcium channel blocking effect of Isradipine.

Quantitative Pharmacokinetic Data

The metabolism of Isradipine is extensive, leading to a low bioavailability of the parent drug. The following table summarizes key quantitative data related to the pharmacokinetics and metabolism of Isradipine, with a focus on the formation of its metabolites.

| Parameter | Value | Reference |

| Isradipine Bioavailability | 15% to 24% | [3] |

| Metabolism | Extensive first-pass metabolism | [1] |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [4] |

| Excretion of Metabolites | 60% to 65% in urine, 25% to 30% in feces | [1] |

| Major Metabolites | Mono acids of the pyridine derivative and a cyclic lactone product (>75% of identified material) | [1] |

| Pharmacological Activity of Metabolites | Inactive | [2] |

Experimental Protocols

General Metabolic Pathway of Isradipine

The primary metabolic transformation of Isradipine to this compound occurs in the liver and is catalyzed by the cytochrome P450 enzyme system, predominantly CYP3A4.[4] The key reaction is the oxidation, or dehydrogenation, of the 1,4-dihydropyridine ring to a stable pyridine ring. This process involves the removal of two hydrogen atoms from the dihydropyridine nucleus.

Following the formation of the pyridine analog (this compound), further metabolism occurs, primarily through the hydrolysis of the ester groups at the C3 and C5 positions of the pyridine ring, leading to the formation of corresponding carboxylic acids (monoacids).

Analytical Methodology for this compound

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of Isradipine and its oxidative pyridine metabolite (this compound) in human plasma. While the detailed protocol is not publicly available in the cited abstract, the methodology generally involves:

-

Sample Preparation: Extraction of the analytes from plasma samples.

-

Chromatographic Separation: Utilizing a reversed-phase HPLC column to separate Isradipine and this compound from endogenous plasma components.

-

Detection: The abstract suggests the use of fluorescence and ultraviolet spectrophotometry for detection, which are common techniques for quantifying compounds with suitable chromophores and fluorophores.[5]

Visualizations

Metabolic Pathway of Isradipine to this compound

Caption: Metabolic conversion of Isradipine to this compound.

Logical Relationship of Isradipine and its Metabolite

Caption: Pharmacokinetic fate of Isradipine and its metabolite.

References

- 1. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Determination of isradipine and the oxidative pyridine metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism of Isradipine to Dehydroisradipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isradipine, a dihydropyridine calcium channel blocker, is primarily used in the management of hypertension. Its therapeutic efficacy is significantly influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism. The principal metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form its major, inactive pyridine metabolite, dehydroisradipine. This transformation is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. Understanding the kinetics and experimental methodologies to study this in vivo conversion is crucial for drug development, dose optimization, and predicting potential drug-drug interactions. This guide provides a comprehensive overview of the in vivo metabolism of isradipine to dehydroisradipine, summarizing key pharmacokinetic data, detailing relevant experimental protocols, and illustrating the metabolic pathway.

Introduction

Isradipine is a potent vasodilator that exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle.[1] Following oral administration, isradipine is rapidly and almost completely absorbed (90-95%), but its systemic bioavailability is relatively low, ranging from 15% to 24%.[1][2] This discrepancy is attributed to significant presystemic clearance, primarily through hepatic metabolism. The main metabolic transformation is the oxidation of the dihydropyridine moiety to a pyridine ring, resulting in the formation of dehydroisradipine.[2] This metabolite is pharmacologically inactive. The enzyme primarily responsible for this dehydrogenation reaction is CYP3A4.[3]

This technical guide will delve into the specifics of this metabolic conversion, providing quantitative data, detailed experimental procedures for its investigation, and visual representations of the involved pathways and workflows.

In Vivo Metabolism and Pharmacokinetics

Pharmacokinetic Parameters of Isradipine

The following table summarizes the key pharmacokinetic parameters of isradipine in humans after oral administration.

| Parameter | Value | Reference(s) |

| Bioavailability | 15 - 24% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [2] |

| Apparent Volume of Distribution (Vd) | 3 L/kg | [2] |

| Total Body Clearance | 1.4 L/min | [2] |

| Elimination Half-life (t½) | ~8 hours (oral) | [1] |

| Protein Binding | 95% | [2] |

Note: The extensive first-pass metabolism is the primary reason for the low oral bioavailability of isradipine.

Key Enzyme: Cytochrome P450 3A4 (CYP3A4)

The dehydrogenation of isradipine to dehydroisradipine is primarily mediated by the CYP3A4 isoenzyme.[3] CYP3A4 is a major drug-metabolizing enzyme in the liver and small intestine, responsible for the metabolism of a large number of therapeutic agents.

Enzyme Kinetics

Specific enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the conversion of isradipine to dehydroisradipine by human CYP3A4 are not well-documented in publicly available literature. However, for other dihydropyridines, Ki (inhibition constant) values for CYP3A4 have been reported, indicating a strong interaction. For instance, the Ki values for nicardipine and nifedipine are 10.13 µmol/L and 29.06 µmol/L, respectively.[4]

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the in vivo metabolism of isradipine to dehydroisradipine.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical in vivo study in rats to determine the plasma concentration-time profiles of isradipine and dehydroisradipine.

4.1.1. Animal Model and Drug Administration

-

Species: Male Sprague-Dawley rats (250-300 g).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

-

Drug Formulation: Prepare a solution or suspension of isradipine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Administration: Administer a single oral dose of isradipine (e.g., 10 mg/kg) via oral gavage.

4.1.2. Sample Collection

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

4.1.3. Bioanalytical Method: LC-MS/MS for Simultaneous Quantification

This section provides a general framework for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of isradipine and dehydroisradipine in plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Isradipine: m/z 372.2 → 312.2[5]

-

Dehydroisradipine (putative): m/z 370.2 → 310.2 (This transition is based on the loss of the same fragment as isradipine after dehydrogenation and needs to be confirmed experimentally).

-

Internal Standard: To be determined based on the chosen compound.

-

-

4.1.4. Data Analysis

-

Construct calibration curves for both isradipine and dehydroisradipine using standards of known concentrations.

-

Calculate the concentrations of the analytes in the plasma samples.

-

Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both compounds using appropriate software.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a method to investigate the metabolism of isradipine to dehydroisradipine in a controlled in vitro system.

4.2.1. Incubation Conditions

-

Microsomes: Pooled human liver microsomes (HLMs).

-

Incubation Mixture (Final Volume of 200 µL):

-

100 mM potassium phosphate buffer (pH 7.4).

-

1 mg/mL HLM protein.

-

Isradipine (at various concentrations, e.g., 0.1 to 50 µM, to determine enzyme kinetics).

-

NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

-

Procedure:

-

Pre-incubate the microsomes, buffer, and isradipine at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Process the samples as described in the bioanalytical method (Section 4.1.3).

-

4.2.2. Data Analysis

-

Quantify the formation of dehydroisradipine over time.

-

Calculate the rate of metabolite formation.

-

If multiple substrate concentrations are used, determine the enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Visualizations

Metabolic Pathway of Isradipine to Dehydroisradipine

Caption: Metabolic conversion of Isradipine to Dehydroisradipine.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study of isradipine.

Conclusion

The in vivo metabolism of isradipine is predominantly characterized by its conversion to the inactive metabolite, dehydroisradipine, a reaction primarily catalyzed by CYP3A4. This metabolic pathway significantly influences the drug's bioavailability and overall pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this metabolic conversion, both in vivo and in vitro. Further studies are warranted to generate more precise quantitative data on the simultaneous pharmacokinetics of isradipine and dehydroisradipine and to elucidate the specific enzyme kinetics of the CYP3A4-mediated dehydrogenation. Such data will be invaluable for refining pharmacokinetic models, predicting drug-drug interactions, and optimizing the clinical use of isradipine.

References

- 1. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Dehydroisradipine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dehydroisradipine, a primary metabolite of isradipine, in human plasma. Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Monitoring the levels of its metabolites, such as dehydroisradipine, is crucial for comprehensive pharmacokinetic and drug metabolism studies.[2][3][4][5] The described method utilizes a straightforward sample preparation technique and highly selective LC-MS/MS detection, making it suitable for high-throughput analysis in clinical and research settings. The principles of this method are based on established analytical techniques for isradipine and other similar dihydropyridine compounds.[2][6]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like dehydroisradipine from a complex matrix such as human plasma.[7][8][9]

Materials:

-

Human plasma samples (stored at -80°C)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) working solution (e.g., a stable isotope-labeled dehydroisradipine or a structurally similar compound like dehydrofelodipine-d3)[10]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines the instrumental conditions for the chromatographic separation and mass spectrometric detection of dehydroisradipine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[11]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)[11] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 4°C |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Dehydroisradipine and Internal Standard (Example)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Dehydroisradipine | To be determined | To be determined | To be optimized | To be optimized |

| Internal Standard | To be determined | To be determined | To be optimized | To be optimized |

Note: The specific m/z transitions, cone voltage, and collision energy for dehydroisradipine and the chosen internal standard need to be empirically determined by infusing the pure compounds into the mass spectrometer. For isradipine, a precursor ion of m/z 372.1 and a product ion of m/z 312.2 have been reported.[2]

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Precision and Accuracy | The closeness of repeated measurements (precision) and the closeness of the mean to the true value (accuracy). | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[8] |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%CV) ≤ 20% and accuracy (%RE) within ±20%. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery across the concentration range. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the matrix factor across different lots of plasma should be ≤ 15%. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should not deviate by more than ±15% from the nominal concentrations under the tested conditions (e.g., freeze-thaw, short-term, long-term, post-preparative). |

Data Presentation

The following tables present example quantitative data that would be generated during method validation.

Table 4: Example Calibration Curve Data for Dehydroisradipine

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.1 | 0.098 | 98.0 |

| 0.5 | 0.51 | 102.0 |

| 1.0 | 1.03 | 103.0 |

| 5.0 | 4.95 | 99.0 |

| 10.0 | 10.1 | 101.0 |

| 50.0 | 48.9 | 97.8 |

| 100.0 | 102.5 | 102.5 |

Table 5: Example Precision and Accuracy Data for Dehydroisradipine

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | 8.5 | 105.0 | 11.2 | 103.5 |

| Low QC | 0.3 | 6.2 | 98.7 | 8.9 | 101.2 |

| Mid QC | 25.0 | 4.8 | 101.5 | 6.5 | 99.8 |

| High QC | 75.0 | 5.1 | 99.2 | 7.3 | 100.7 |

Visualizations

Caption: Experimental workflow for dehydroisradipine analysis.

Caption: Method validation and application logic.

References

- 1. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isradipine plasma pharmacokinetics and exposure–response in early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isradipine plasma pharmacokinetics and exposure-response in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dehydro Isradipine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dehydro Isradipine, a primary metabolite of the calcium channel blocker Isradipine, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring accurate measurement of this compound.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It undergoes extensive first-pass metabolism, with virtually no unchanged drug excreted in the urine.[3] A key metabolic pathway is the dehydrogenation of the dihydropyridine ring to form the pyridine analog, this compound. Understanding the pharmacokinetic profile of this major metabolite is crucial for a comprehensive evaluation of Isradipine's disposition in the body. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of metabolites in complex biological matrices.[4][5] This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Isradipine-d4 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Isradipine-d4 (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Isradipine-d4 primary stock solution with methanol.

Sample Preparation: Protein Precipitation

-

Label polypropylene microcentrifuge tubes for standards, quality controls, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL Isradipine-d4 in acetonitrile) to each tube.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | A standard UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry (MS)

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 370.1 | 310.2 | 100 | 30 | 20 |

| Isradipine-d4 (IS) | 376.2 | 316.2 | 100 | 30 | 20 |

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision. A summary of the performance characteristics is provided in Table 3.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Metabolic conversion of Isradipine to this compound.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for characterizing the metabolism and pharmacokinetics of Isradipine.

References

High-Performance Liquid Chromatography for the Analysis of Dehydro Isradipine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Like other 1,4-dihydropyridine derivatives, Isradipine is susceptible to degradation, primarily through oxidation of the dihydropyridine ring to its pyridine analogue, Dehydro Isradipine.[2][3] This degradation can be induced by light, heat, and oxidative stress, leading to a loss of pharmacological activity.[2][4] Therefore, a robust and reliable analytical method to separate and quantify Isradipine and its primary degradation product, this compound, is crucial for quality control of pharmaceutical formulations and for pharmacokinetic and stability studies.

This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC). The method described is a stability-indicating assay that can be used for the simultaneous determination of Isradipine and this compound.

Chemical Structures

| Compound | Chemical Structure |

| Isradipine |

|

| This compound | A pyridine derivative of Isradipine |

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Isradipine and this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (acetonitrile and/or methanol) and an aqueous buffer. The different polarities of Isradipine and its more polar degradation product, this compound, allow for their effective separation under these conditions. A photodiode array (PDA) detector is recommended to monitor the elution of both compounds at their respective maximum absorption wavelengths.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this analysis.

| Parameter | Recommended Conditions |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Methanol : 0.05 M Phosphate Buffer (pH 3.0) (40:30:30, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | Photodiode Array (PDA) Detector |

| Monitoring Wavelengths: 325 nm for Isradipine, ~270 nm for this compound (estimated) | |

| Run Time | Approximately 15 minutes |